2,3,5,6-Tetrafluorobenzotrifluoride
Overview
Description
2,3,5,6-Tetrafluorobenzotrifluoride is an organic compound with the molecular formula C7HF7. It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a trifluoromethyl group. This compound is known for its high thermal and chemical stability, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluorobenzotrifluoride can be synthesized through several methods. One common method involves the reaction of thiol with chloroform and sodium hydroxide in a mixture of 1,4-dioxane and water under an inert atmosphere. The reaction is carried out at 88°C for 9 hours, followed by steam distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the fluorination of benzotrifluoride derivatives. This process is carried out using fluorinating agents such as elemental fluorine or hydrogen fluoride under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding fluorinated benzaldehydes or reduction to form fluorinated benzenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various fluorinated benzene derivatives.
Oxidation Reactions: Products include fluorinated benzaldehydes.
Reduction Reactions: Products include fluorinated benzenes.
Scientific Research Applications
2,3,5,6-Tetrafluorobenzotrifluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated pharmaceuticals due to its stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is particularly useful in drug design, where the compound can interact with target proteins or enzymes to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluorobenzaldehyde
- 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride
- 2,3,5,6-Tetrafluoroterephthalaldehyde
Uniqueness
2,3,5,6-Tetrafluorobenzotrifluoride is unique due to its combination of four fluorine atoms and a trifluoromethyl group, which imparts exceptional thermal and chemical stability. This makes it more resistant to oxidation and chemical degradation compared to similar compounds .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF7/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPAJILXQHMKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215402 | |
Record name | Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651-80-9 | |
Record name | Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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